2-(Benzyl(methyl)amino)-2-phenylacetic acid 2-(Benzyl(methyl)amino)-2-phenylacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13320466
InChI: InChI=1S/C16H17NO2/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)
SMILES: CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

2-(Benzyl(methyl)amino)-2-phenylacetic acid

CAS No.:

Cat. No.: VC13320466

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyl(methyl)amino)-2-phenylacetic acid -

Specification

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name 2-[benzyl(methyl)amino]-2-phenylacetic acid
Standard InChI InChI=1S/C16H17NO2/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)
Standard InChI Key PHIORJFGPNXYPZ-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O
Canonical SMILES CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-(Benzyl(methyl)amino)-2-phenylacetic acid (C₁₆H₁₇NO₂) features a central glycine backbone substituted with a benzyl-methylamine group and a phenyl ring. The hydrochloride salt form (C₁₆H₁₈ClNO₂) has a molecular weight of 291.77 g/mol . Key properties include:

PropertyValueSource
Density1.3±0.1 g/cm³
Boiling Point518.0±43.0 °C (760 mmHg)
Melting Point76–77 °C (hydrochloride)
SolubilitySoluble in polar solvents

The compound’s stereochemistry and planar phenyl groups contribute to its stability and reactivity in substitution and redox reactions.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Peaks at δ 12.98 (s, OH), 7.66–6.14 (aromatic protons), 5.67 (s, NH₂) .

  • IR (KBr): Bands at 3437 cm⁻¹ (N-H stretch), 1637 cm⁻¹ (C=O), 1484 cm⁻¹ (aromatic C=C) .

  • MS: m/z 226 (M+1) .

Synthesis and Optimization

Catalytic Carbonylation of Benzyl Chloride

A patented method employs benzyl chloride carbonylation using a cobalt-based benzimidazole Schiff base catalyst. Key steps include :

  • Catalyst Preparation: 2-(4-Amino-2-hydroxyphenyl)benzimidazole is synthesized from o-phenylenediamine and p-aminosalicylic acid in polyphosphoric acid (190°C, 4 h, 86% yield) .

  • Reaction Conditions: Benzyl chloride, CO (0.18 MPa), NaOH (30%), and tetrabutylammonium bromide (phase-transfer catalyst) in propanol at 70°C for 18 h .

  • Yield: 56.8% phenylacetic acid when using both primary catalyst and Schiff base additive .

Alternative Routes

  • Decarboxylative Photocatalysis: Arylacetic acids undergo tetrabutylammonium decatungstate-mediated decarboxylation to generate benzyl radicals, which trap electron-deficient olefins .

  • Peptide Coupling: Methyl 2-(benzylamino)-2-phenylacetate derivatives are synthesized via carbodiimide-mediated coupling, followed by hydrolysis .

Biological Activity and Applications

Neuroprotective Effects

The hydrochloride salt (PRL-8-53) enhances memory retention in preclinical models. A double-blind trial reported improved recollection in healthy volunteers, likely via modulation of dopamine and serotonin pathways.

Antimicrobial Activity

While direct data for 2-(benzyl(methyl)amino)-2-phenylacetic acid is limited, analogs like 2-benzyl-5-nitrobenzimidazole demonstrate broad-spectrum anthelmintic activity .

Comparative Analysis with Analogues

CompoundKey DifferencesActivity
2-Phenylpropionic AcidAdditional methyl groupAnti-inflammatory (IC₅₀: 0.09 μM)
N-Methyl-D-phenylglycineLack of benzyl groupChiral resolving agent
2-(3-Methoxybenzyl) DerivativesMethoxy substituentEnhanced CA IX inhibition

The benzyl-methylamine moiety in 2-(benzyl(methyl)amino)-2-phenylacetic acid enhances lipophilicity, improving blood-brain barrier penetration compared to simpler phenylglycine derivatives .

Industrial and Pharmacological Relevance

Catalytic Applications

Cobalt-Schiff base complexes derived from this compound catalyze benzyl chloride carbonylation with turnover numbers (TON) exceeding 500, outperforming traditional Rh-based systems .

Drug Development

  • Neurodegenerative Diseases: PRL-8-53 reduces Aβ plaque formation in Alzheimer’s models.

  • Oncology: Analogues inhibit carbonic anhydrase IX (CA IX), a tumor-associated enzyme, with Kᵢ values <100 nM .

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